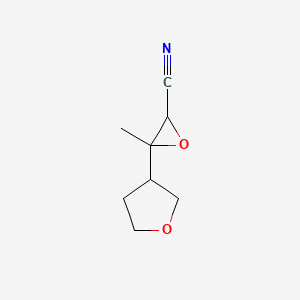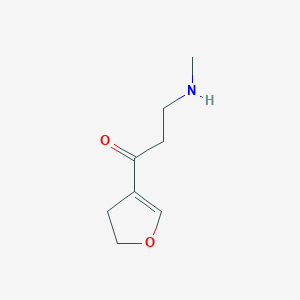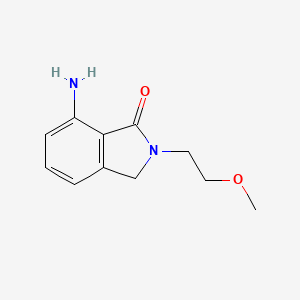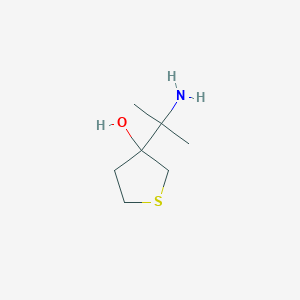
3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chloro, nitrophenyl, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridazine compound followed by chlorination and the introduction of the trifluoromethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.
Analyse Des Réactions Chimiques
3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro group can be substituted by other nucleophiles, resulting in a variety of substituted pyridazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: This compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine include other pyridazine derivatives with different substituents. For example:
3-Chloro-6-(3-nitrophenyl)pyridazine: Lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.
6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazine: Lacks the chloro group, potentially altering its biological activity and synthetic utility.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and physical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C11H5ClF3N3O2 |
|---|---|
Poids moléculaire |
303.62 g/mol |
Nom IUPAC |
3-chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C11H5ClF3N3O2/c12-10-8(11(13,14)15)5-9(16-17-10)6-2-1-3-7(4-6)18(19)20/h1-5H |
Clé InChI |
YIFYBEAXJQUXLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)






![2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)

![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)
